molecular formula C29H31N3O3 B588373 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester CAS No. 144429-82-3

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester

Cat. No.: B588373
CAS No.: 144429-82-3
M. Wt: 469.585
InChI Key: IBXOXHJVLGIJDV-UHFFFAOYSA-N
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Description

This compound, often referred to as dihydrorhodamine 6G (D 633), is a xanthene derivative with a cyano substituent at the 9-position and ethyl ester groups on the benzoic acid moiety . Its molecular formula is C₂₈H₃₀N₂O₃ (MW: 442.55 g/mol, CAS: 3373-01-1) . The structural features include:

  • Ethylamino groups at positions 3 and 5.
  • Methyl groups at positions 2 and 6.
  • A 9-cyano group, distinguishing it from other rhodamine derivatives.

This compound serves as a precursor or derivative in fluorescent probes, particularly in mitochondrial labeling and redox-sensitive applications .

Properties

IUPAC Name

ethyl 2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethylxanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-6-31-24-15-26-22(13-18(24)4)29(17-30,21-12-10-9-11-20(21)28(33)34-8-3)23-14-19(5)25(32-7-2)16-27(23)35-26/h9-16,31-32H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGLRRZPCJNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)(C#N)C4=CC=CC=C4C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 2,7-dimethyl-3,6-diaminoxanthene with ethyl 2-cyano-3,3-dimethylacrylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester exerts its effects is primarily related to its ability to absorb and emit light. The xanthene core allows for efficient absorption of light at specific wavelengths, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The compound can interact with biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, allowing for specific labeling and detection .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Positions) CAS Number Key Applications References
Target Compound C₂₈H₃₀N₂O₃ 3,6-bis(ethylamino); 9-cyano 3373-01-1 Fluorescent probes, redox studies
Rhodamine 6G (Hydrochloride) C₂₈H₃₁ClN₂O₃ 3-ethylimino; 6-ethylamino; 9-ethyl ester 989-38-8 Lasers, biological staining
Rhodamine B C₂₈H₃₁ClN₂O₃ 3,6-bis(diethylamino); 9-carboxyphenyl 81-88-9 Textile dyeing, fluorescence microscopy
Pigment Red 81:5 C₂₈H₃₀N₂O₃·Mo-Si complex Molybdosilicate complex of target compound 65072-24-4 Printing inks, pigments
Rhodamine 6G Perchlorate C₂₈H₃₁ClN₂O₇ Perchlorate salt of Rhodamine 6G 13161-28-9 Laser dyes, optoelectronics

Biological Activity

The compound 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester is a synthetic xanthene derivative that has garnered interest in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the xanthene family, characterized by a central xanthene structure with specific substituents that enhance its biological properties. The molecular formula is C23H28N4O2C_{23}H_{28}N_4O_2, with a molecular weight of approximately 396.5 g/mol. Its structure includes two ethylamino groups and a cyano group, which are critical for its biological interactions.

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound has been shown to interact with various GPCRs, influencing cellular signaling pathways that regulate physiological responses. This interaction can lead to effects such as modulation of neurotransmitter release and alteration of ion channel activities .
  • Antioxidant Properties : Xanthene derivatives are known for their antioxidant capabilities, which may help in reducing oxidative stress in cells. This property is particularly relevant in neuroprotective applications where oxidative damage is a contributing factor .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant effects of xanthene derivatives demonstrated that compounds similar to 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester significantly reduced reactive oxygen species (ROS) levels in vitro. The results indicated a dose-dependent relationship between the compound concentration and its antioxidant activity .

Study 2: Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis .

Data Tables

Biological ActivityMechanismReference
AntioxidantReduces ROS levels
AntimicrobialInhibits cell wall synthesis
GPCR modulationAlters signaling pathways

Q & A

Q. What are the recommended methodologies for synthesizing this xanthene derivative, and how can reaction yields be optimized?

Synthesis typically involves multi-step esterification and xanthene core formation. Key steps include:

  • Condensation of substituted xanthenol precursors with ethylamino and cyano groups under controlled pH (e.g., using anhydrous conditions to avoid hydrolysis) .
  • Esterification of the benzoic acid moiety via acid chloride intermediates, with catalytic DMAP to enhance reactivity .
  • Yield optimization through stoichiometric control of ethylamino groups and temperature modulation (60–80°C for 12–24 hours) .

Q. How can X-ray crystallography be applied to resolve the compound’s structural conformation?

  • Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • For monoclinic systems (space group P2₁/c), refine H-atom positions using riding models and analyze hydrogen bonding (e.g., C–H⋯O interactions) to confirm substituent orientations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Mass spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., m/z 401.195 for related xanthene derivatives) and fragmentation patterns (e.g., loss of ethyl groups or cyano substituents) .
  • NMR: ¹H/¹³C NMR (DMSO-d₆) resolves ethylamino protons (δ 1.1–1.3 ppm) and xanthene aromatic protons (δ 6.8–7.5 ppm). DEPT-135 confirms quaternary carbons .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility: Phase-solubility diagrams in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ_max ~350 nm for xanthene derivatives) .
  • Stability: Accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring to identify hydrolysis products (e.g., free benzoic acid) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial: Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Anti-inflammatory: COX-2 inhibition assays using fluorescence-based kits (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

  • Density Functional Theory (B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps to assess charge-transfer potential. Solvent effects (PCM model) refine dipole moments for solubility predictions .
  • Molecular docking (AutoDock Vina) screens binding affinities to biological targets (e.g., DNA topoisomerases) using crystal structures from the PDB .

Q. What strategies resolve contradictions in reported mass spectral data for xanthene derivatives?

  • Cross-validate with complementary techniques:
  • HRMS vs. MALDI-TOF: Confirm molecular ion consistency.
  • Tandem MS/MS: Compare fragmentation pathways (e.g., m/z 219.26 for thiazole-containing analogs) to rule out impurities .

Q. How to design experiments evaluating environmental persistence and ecotoxicity?

  • Fate studies: Use OECD 308 guidelines to assess hydrolysis (pH 4–9), photolysis (UV irradiation), and biodegradation (activated sludge assays) .
  • Ecotoxicology: Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests under OECD 202/201 conditions .

Q. What crystallographic challenges arise from disordered substituents, and how are they addressed?

  • For disordered ethylamino or cyano groups:
  • Apply SHELXL’s PART instruction to refine partial occupancy.
  • Use restraints (DFIX, SIMU) to maintain reasonable geometry during refinement .

Q. How can metabolomics elucidate the compound’s mechanism of action in cellular systems?

  • LC-HRMS-based untargeted metabolomics (e.g., in HepG2 cells) identifies perturbed pathways (e.g., glutathione metabolism) via pathway enrichment analysis (KEGG, MetaboAnalyst) .

Q. What advanced NMR techniques confirm dynamic processes (e.g., tautomerism) in solution?

  • EXSY NMR: Detects exchange between tautomeric forms (e.g., keto-enol) at variable temperatures.
  • ¹⁵N-labeled studies: Resolve ethylamino group dynamics via ¹H-¹⁵N HSQC .

Q. How to optimize synthetic routes for isotopically labeled analogs (e.g., ¹³C, ²H)?

  • Incorporate labeled precursors (e.g., ¹³C-ethylamine) during xanthene core assembly.
  • Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to ≥98% isotopic purity .

Methodological Notes

  • Structural Refinement: Always cross-validate SHELX-derived models with PLATON’s ADDSYM to detect missed symmetry .
  • Data Reproducibility: Archive raw spectral data (e.g., Bruker .dx files) in public repositories (e.g., Zenodo) for peer validation .
  • Ethical Compliance: Follow OECD guidelines for ecotoxicity testing to ensure regulatory acceptance .

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